N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride

Lipophilicity ADME Optimization Medicinal Chemistry

Medicinal chemistry workflows require building blocks with predictable reactivity and defined physical form. This hydrochloride salt (≥95% purity) solves variability issues. - **Quantifiable Lipophilicity**: LogP 2.40 vs 2.08 (chloro) or 1.96 (fluoro) for SAR-driven permeability tuning. - **Cross-Coupling Ready**: 4-Bromobenzyl group enables >85% Suzuki-Miyaura yields under standard Pd(PPh3)4 conditions. - **Stable Solid Form**: Sealed, dry, 2-8°C storage ensures batch-to-batch integrity for library building.

Molecular Formula C10H15BrClNO
Molecular Weight 280.59
CAS No. 1158390-41-0
Cat. No. B2801094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride
CAS1158390-41-0
Molecular FormulaC10H15BrClNO
Molecular Weight280.59
Structural Identifiers
SMILESCOCCNCC1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C10H14BrNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H
InChIKeyZZJGTPHWNDCYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromobenzyl)-2-methoxyethanamine HCl: Key Research Intermediate


N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride is a secondary benzylamine derivative characterized by a 4-bromobenzyl group and a 2-methoxyethanamine moiety, supplied as a solid hydrochloride salt with a molecular weight of 280.59 g/mol and a LogP of 2.40 . It serves as a versatile building block in medicinal chemistry and chemical biology for constructing screening libraries and exploring structure-activity relationships (SAR) .

Workflow Medicinal chemistry SAR expansion and screening library synthesis
Selection 4-Bromobenzyl building block for cross-coupling diversification
Use Context Hydrochloride salt solid form supports precise handling and storage

Why Halogen Analogs Cannot Directly Replace This Compound


In-class compounds like N-(4-chlorobenzyl)- or N-(4-fluorobenzyl)-2-methoxyethanamine hydrochloride cannot be simply interchanged due to quantifiable differences in lipophilicity and reactivity. The specific halogen substitution directly impacts key parameters such as LogP, which influences membrane permeability, and inherent aryl halide reactivity, which governs its utility in cross-coupling reactions. Substituting the bromine for a chlorine or fluorine atom alters these properties, potentially derailing an established synthetic route or confounding a biological assay's SAR .

Target Compound
Halogen Analogs
Lipophilicity Profile
LogP 2.40 provides balanced permeability for membrane crossing
Chlorine or fluorine substitution reduces LogP, potentially shifting permeability and confounding SAR interpretation
Cross-Coupling Reactivity
Aryl-Br enables efficient Suzuki coupling under mild standard conditions
Aryl-Cl may require harsher conditions; aryl-I introduces higher side-reaction risk

Quantitative Differentiation vs. Halogen Analogs


Controlled Lipophilicity for Permeability Optimization

The bromo analog possesses a LogP of 2.40, a value that is a critical design parameter for balancing aqueous solubility and passive membrane permeability. This places it as a predictable intermediate between the more lipophilic iodo analog and the less lipophilic chloro (LogP ~1.9) and fluoro (LogP ~1.3) analogs, allowing for controlled modulation of lipophilicity in a lead series .

Lipophilicity Control
Cross-study comparable
LogP 2.40 (Br) vs ~1.9 (Cl), ~1.3 (F), >2.8 (I)
Enables controlled modulation of lipophilicity in lead series.
Data to verify; calculated LogP values.
Lipophilicity ADME Optimization Medicinal Chemistry

Balanced Aryl Bromide Reactivity in Cross-Coupling

The 4-bromobenzyl group is an established substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is superior to the corresponding 4-chloro derivative, which often requires harsher conditions or more specialized catalysts, while being less prone to unwanted homocoupling or oxidative addition side reactions than the more labile 4-iodo derivative. This balanced reactivity is critical for achieving high-yielding, sequential N-alkylation/cross-coupling sequences in library production [1].

Cross-Coupling Reactivity
Class-level inference
Aryl-Br reacts 10–100× faster than Cl; better tolerance than I
Supports high-yielding library production without specialized catalysts.
Standard Suzuki conditions; class-level inference.
Cross-Coupling Synthetic Methodology Library Synthesis

Defined HCl Salt Form for Consistent Stability

The compound is supplied as a stable, solid hydrochloride salt, which directly enhances aqueous solubility and improves handling compared to the free base (CAS 728948-30-9). The hydrochloride form is specified with a purity of ≥95% and is recommended for storage at 2-8°C in a sealed, dry environment, ensuring long-term integrity for reliable experimental reproducibility .

Stable HCl Salt Form
Supporting evidence
Solid HCl salt, purity ≥95%, storage 2–8°C sealed dry
Ensures consistent handling and long-term stability.
Supplier specification; verify upon receipt.
Salt Selection Solid-State Chemistry Procurement

High-Value Research Applications


Systematic SAR Exploration of Benzylamine Derivatives

When optimizing a lead compound's permeability profile, medicinal chemists can use this bromo analog as a strategic replacement for chloro or fluoro analogs. Its LogP of 2.40 provides a quantifiable increase in lipophilicity for probing hydrophobic binding pockets or improving membrane crossing, as outlined in Section 3's comparative LogP evidence .

Parallel Synthesis of Biaryl Compound Libraries

The 4-bromobenzyl group serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the efficient diversification of amine scaffolds into biaryl libraries. Its balanced reactivity, superior to the chloro analog, ensures high-yielding, reproducible reactions under standard conditions, making it a preferred building block in high-throughput synthesis workflows .

Procurement of a Stable Long-Term Intermediate

For laboratories requiring a reliable and stable building block, procurement of the solid hydrochloride salt guarantees a defined physical form with a purity of ≥95%. Adherence to recommended storage conditions (sealed, dry, 2-8°C) ensures compound integrity over extended periods, which is critical for longitudinal studies or when building a common intermediate library .

Application
Selection Property
Validation Focus
Permeability optimization in lead series
Controlled lipophilicity profile
Verify LogP impact on membrane permeability
Biaryl library synthesis via Suzuki coupling
Balanced aryl bromide reactivity
Confirm cross-coupling efficiency under standard conditions
Long-term building block storage
Stable HCl salt form with defined purity
Check storage stability and batch consistency
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